molecular formula C11H19NO5 B558405 N-Boc-trans-4-hydroxy-L-proline methyl ester CAS No. 74844-91-0

N-Boc-trans-4-hydroxy-L-proline methyl ester

Cat. No.: B558405
CAS No.: 74844-91-0
M. Wt: 245.27 g/mol
InChI Key: MZMNEDXVUJLQAF-SFYZADRCSA-N
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Description

N-Boc-trans-4-hydroxy-L-proline methyl ester is a chemical compound with the molecular formula C11H19NO5. It is a derivative of proline, an amino acid, and is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester typically involves the protection of the amino group of trans-4-hydroxy-L-proline with a Boc group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-Boc-trans-4-hydroxy-L-proline methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-trans-4-hydroxy-L-proline methyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-cis-4-hydroxy-L-proline methyl ester
  • N-Boc-4-oxo-L-proline methyl ester
  • N-Boc-trans-4-fluoro-L-proline methyl ester

Uniqueness

N-Boc-trans-4-hydroxy-L-proline methyl ester is unique due to its specific stereochemistry (trans configuration) and the presence of both Boc and methyl ester groups. This combination of features makes it particularly useful in peptide synthesis and other applications where stereochemistry and functional group compatibility are crucial .

Biological Activity

N-Boc-trans-4-hydroxy-L-proline methyl ester is a derivative of proline that has garnered attention in various fields, including medicinal chemistry and peptide synthesis. This compound is particularly noted for its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C11H19NO5C_{11}H_{19}NO_5
  • Molecular Weight : 231.28 g/mol
  • Melting Point : 92-96 °C
  • Optical Activity : [α]20/D -65° in chloroform

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various chemical reactions, especially in peptide synthesis .

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group followed by esterification. The general synthetic route includes:

  • Protection of the Hydroxyl Group : The hydroxyl group of 4-hydroxy-L-proline is protected using Boc anhydride.
  • Esterification : The protected amino acid is then subjected to methyl esterification using reagents like thionyl chloride or DCC (dicyclohexylcarbodiimide) to yield the methyl ester .

Biological Activity

This compound exhibits several biological activities that are significant in pharmacological contexts:

  • Antimicrobial Activity : Research indicates that derivatives of hydroxyproline can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Role in Peptide Synthesis : The compound is frequently used as a building block in peptide synthesis due to its ability to mimic natural amino acids while providing unique functional properties. It has been utilized in synthesizing bioactive peptides with enhanced stability and activity .
  • Potential as a Drug Scaffold : Studies have shown that modifications of hydroxyproline derivatives can lead to compounds with anti-inflammatory and anti-cancer activities. For instance, this compound has been investigated for its role in developing peptide analogs that target specific biological pathways involved in disease processes .

Case Study 1: Synthesis of Fluorinated Prolines

In a study focusing on radiochemistry, this compound served as a precursor for synthesizing fluorinated prolines. The automated radiosynthesis process demonstrated the compound's versatility as a building block for producing radiolabeled compounds used in Positron Emission Tomography (PET) imaging .

Case Study 2: Peptide Analog Development

Another significant application involved the synthesis of peptide analogs based on the Met-Leu-Phe sequence, where this compound was used to replace methionine. This modification aimed to enhance the peptide's biological activity and stability against enzymatic degradation .

Research Findings Summary Table

Property/Activity Details
Molecular Formula C11H19NO5C_{11}H_{19}NO_5
Melting Point 92-96 °C
Optical Activity [α]20/D -65°
Biological Activities Antimicrobial, anti-inflammatory potential
Applications Peptide synthesis, drug development
Case Studies Fluorinated prolines for PET; peptide analogs

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMNEDXVUJLQAF-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370553
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74844-91-0
Record name (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74844-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions using (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate as a starting material for synthesizing fluorinated triazolium salts. Why is fluorination a desirable modification in this context?

A1: The incorporation of fluorine atoms into organic molecules, including catalyst frameworks, is a common strategy in medicinal chemistry and catalyst design. [] Fluorine's small size and high electronegativity can significantly impact a molecule's conformation, reactivity, and even its interactions with biological targets. [] In the context of the research paper, introducing fluorine into triazolium salts aims to modulate the catalytic activity and selectivity of the corresponding N-heterocyclic carbenes (NHCs) generated from these salts. []

Q2: The research highlights the synthesis of several fluorinated triazolium salts starting from (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Can you elaborate on the significance of these triazolium salts and their potential applications?

A2: Triazolium salts serve as precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. [] NHCs have garnered significant attention in organic synthesis due to their ability to catalyze a wide range of reactions with high efficiency and selectivity. [] The fluorinated triazolium salts synthesized in this study are designed to investigate the impact of fluorine substitution on the catalytic performance of the resulting NHCs in the enantioselective Steglich rearrangement. [] This reaction is a valuable tool for synthesizing chiral C-carboxyazlactones, which are important building blocks for various natural products and pharmaceuticals. []

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